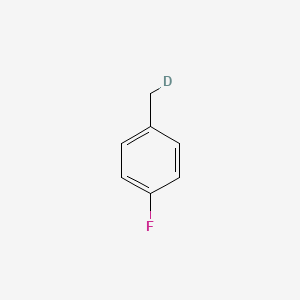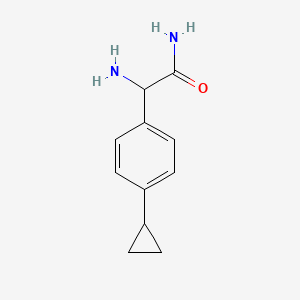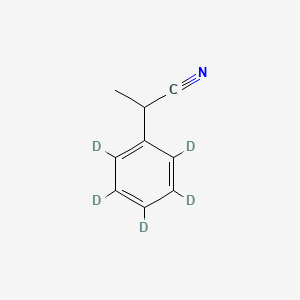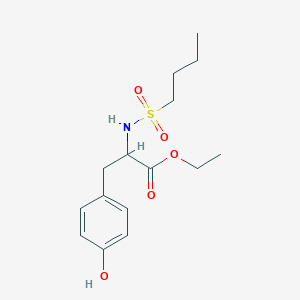
4-hydroxy-N-furfuryl-5-sulfamoylanthranilic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-N-furfuryl-5-sulfamoylanthranilic acid is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a derivative of anthranilic acid and is structurally characterized by the presence of a hydroxyl group, a furfuryl group, and a sulfamoyl group attached to the anthranilic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-furfuryl-5-sulfamoylanthranilic acid typically involves the reaction of 4-chloro-5-sulfamoylanthranilic acid with furfuryl alcohol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to facilitate the substitution of the chlorine atom with the furfuryl group, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-furfuryl-5-sulfamoylanthranilic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form amines or other reduced products.
Substitution: The furfuryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
4-hydroxy-N-furfuryl-5-sulfamoylanthranilic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of conditions related to fluid retention and hypertension.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-furfuryl-5-sulfamoylanthranilic acid involves its interaction with specific molecular targets and pathways. It primarily acts by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased excretion of water and electrolytes. This diuretic effect is beneficial in the treatment of conditions such as edema and hypertension .
Comparison with Similar Compounds
Similar Compounds
Furosemide: A well-known diuretic with a similar structure, used to treat hypertension and edema.
4-chloro-5-sulfamoylanthranilic acid: A precursor in the synthesis of 4-hydroxy-N-furfuryl-5-sulfamoylanthranilic acid.
N-Benzyl-4-chloro-5-sulfamoylanthranilic acid: Another sulfonamide derivative used in organic synthesis.
Uniqueness
This compound is unique due to the presence of the hydroxyl and furfuryl groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C12H12N2O6S |
|---|---|
Molecular Weight |
312.30 g/mol |
IUPAC Name |
2-(furan-2-ylmethylamino)-4-hydroxy-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C12H12N2O6S/c13-21(18,19)11-4-8(12(16)17)9(5-10(11)15)14-6-7-2-1-3-20-7/h1-5,14-15H,6H2,(H,16,17)(H2,13,18,19) |
InChI Key |
QVCDKKKFLHOJJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


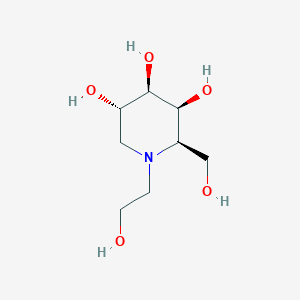
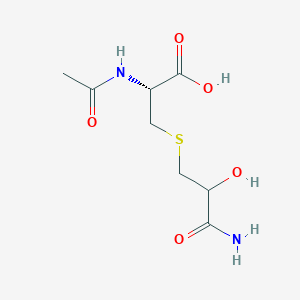
![alpha-[[2-(4-Chlorophenyl)-1,3-dioxolan-2-yl]methyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile](/img/structure/B13439252.png)

![Spiro[1H-indene-1,4'-piperidine], 1'-(3-cyclohexyl-L-alanyl-3-cyclohexyl-L-alanyl)](/img/structure/B13439264.png)
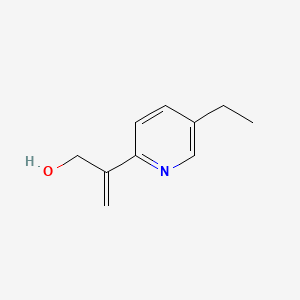
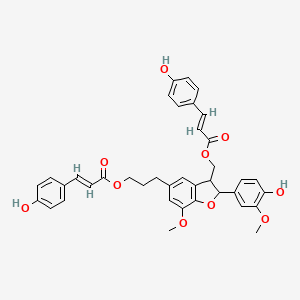
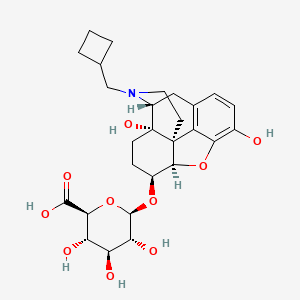
![(2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid](/img/structure/B13439297.png)

